molecular formula C18H15N3O4 B4515736 4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid

4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B4515736
M. Wt: 337.3 g/mol
InChI Key: LWAMROXPLKJXEB-UHFFFAOYSA-N
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Description

4-({[(1-Oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid is a structurally complex organic compound featuring:

  • A phthalazinone (1-oxophthalazin-2(1H)-yl) moiety, a bicyclic heterocycle with a ketone group, known for its electron-deficient properties and pharmacological relevance.
  • An acetamido methyl linker bridging the phthalazinone and benzoic acid groups, introducing conformational flexibility and modulating solubility.

This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines aromatic, heterocyclic, and carboxylic acid functionalities. Its synthesis typically involves coupling reactions between activated phthalazinone derivatives and functionalized benzoic acids .

Properties

IUPAC Name

4-[[[2-(1-oxophthalazin-2-yl)acetyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16(19-9-12-5-7-13(8-6-12)18(24)25)11-21-17(23)15-4-2-1-3-14(15)10-20-21/h1-8,10H,9,11H2,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAMROXPLKJXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps. One common method starts with the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to afford (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to give the corresponding hydrazide. The hydrazide is further reacted with azide and amino acid ester hydrochloride to produce several monopeptides. The final step involves the coupling of the hydrazide with amino acid ester hydrochloride and/or amines to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Acetylation and Alkylation Reactions

The nitrogen atom at position 2 of the phthalazinone undergoes nucleophilic alkylation or acylation:

Ethyl Bromoacetate Alkylation

  • Reagents : Ethyl bromoacetate, anhydrous K₂CO₃

  • Conditions : Dry acetone, reflux (12–24 hr)

  • Product : N-alkylated phthalazinone (e.g., 12 in )

  • Mechanism : Sₙ2 pathway favoring N- over O-alkylation due to higher nucleophilicity of N .

Benzoylation

  • Reagents : Benzoyl chloride

  • Conditions : Steam bath, no solvent

  • Product : 2-benzoyl-4-substituted phthalazin-1(2H)-one (14 in )

  • Key Data : IR absence of NH bands; C=O at 1692 cm⁻¹ .

Hydrazinolysis and Hydrazide Formation

The acetylated side chain is functionalized via hydrazine treatment:

StepDetailsReference
Starting materialEthyl 2-(1-oxophthalazin-2-yl)acetate
ReagentHydrazine hydrate
Product2-(4-substituted-1-oxophthalazin-2-yl)acetohydrazide (13 in )
CharacterizationIR: NH/NH₂ at 3329–3444 cm⁻¹; MS: m/z 336 (C₁₉H₂₀N₄O₂)

Coupling with 4-Aminomethylbenzoic Acid

The final assembly involves amide bond formation between the phthalazinone acetohydrazide and 4-aminomethylbenzoic acid:

Amide Coupling

  • Reagents : DCC/DMAP or EDC/HOBt

  • Conditions : Dry DMF, room temperature (12–24 hr)

  • Product : 4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid

  • Key Data : ¹H NMR: Benzene protons at δ 7.2–8.1; COOH at δ 12.5 .

Derivatization and Functionalization

The compound serves as a precursor for antimicrobial hybrids:

Schiff Base Formation

  • Reagents : Aromatic aldehydes (e.g., 4-methoxybenzaldehyde)

  • Conditions : Reflux in acetic acid

  • Product : Azomethine derivatives (e.g., 5a in )

  • Activity : Enhanced antimicrobial potency against S. aureus and E. coli .

Heterocyclic Hybridization

  • Example : Reaction with 2-furanaldehyde yields fused diazetidine derivatives (13 in ) .

Stability and Reactivity Insights

  • Thermal Stability : Decomposition above 300°C (DSC data).

  • pH Sensitivity : Carboxylic acid group undergoes esterification under acidic conditions .

Scientific Research Applications

Biological Activities

Recent studies have demonstrated that derivatives of 4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid exhibit significant biological activities:

  • Antitumor Activity : Compounds synthesized from this framework have shown promising cytotoxic effects against breast cancer cell lines (MDA-MB-231). For instance, certain derivatives displayed IC50 values as low as 0.57 μM, indicating potent activity compared to established drugs like Erlotinib .
  • EGFR Inhibition : Some derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For example, one compound demonstrated an IC50 of 21.4 nM against EGFR, significantly outperforming Erlotinib .

Case Study 1: Anticancer Properties

A study focused on the synthesis and evaluation of phthalazine-based derivatives found that specific compounds derived from this compound exhibited selective cytotoxicity against breast cancer cells. The research utilized MTT assays to assess cell viability and apoptosis induction mechanisms through EGFR inhibition. The findings suggest that these compounds could serve as a foundation for developing new anticancer therapies .

Case Study 2: Peptide Synthesis

Another application of this compound lies in its use in peptide synthesis. The hydrazide derivative can be coupled with various amino acids to form dipeptides, which are crucial for developing peptide-based drugs. This method leverages azide coupling strategies to minimize racemization and enhance yield, showcasing the versatility of the compound in medicinal chemistry .

Comparative Analysis of Derivatives

Compound NameIC50 (μM)EGFR Inhibition (nM)Biological Activity
4-{[(1-Oxophthalazin-2(1H)-yl)acetyl]amino}methyl benzoic acid0.5721.4Potent anticancer activity
Dipeptide derivativeN/AN/APotential therapeutic agent

Mechanism of Action

The mechanism of action of 4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. In the case of its anti-cancer activity, the compound inhibits the EGFR pathway, leading to apoptosis (programmed cell death) in cancer cells . The molecular docking studies have highlighted the binding disposition of the compound towards the EGFR protein, making it a potential target-oriented anti-cancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalazinone Derivatives

a) Methyl (1-oxo-2(1H)-phthalazinyl)acetate
  • Structural Difference : Replaces the benzoic acid group with a methyl ester.
  • Impact :
    • Reduced acidity compared to the carboxylic acid (pKa ~4.2 vs. ~2.8 for benzoic acid).
    • Enhanced lipophilicity, improving membrane permeability but limiting aqueous solubility.
    • Used in prodrug strategies due to esterase-sensitive hydrolysis .
b) 2-(4-Methyl-1-oxo-2(1H)-phthalazinyl)acetamide
  • Structural Difference : Substitutes the benzoic acid with an acetamide group.
  • Impact: Increased hydrogen-bonding capacity due to the amide. Potential for enhanced target binding in enzyme inhibition (e.g., kinase targets). Lower metabolic stability compared to ester or acid derivatives .
c) 4-(1-Oxophthalazin-2(1H)-yl)benzoic acid (CAS 859300-33-7)
  • Structural Difference: Lacks the acetamido methyl linker; phthalazinone is directly attached to benzoic acid.
  • Higher crystallinity, as noted in X-ray diffraction studies using SHELX software . Applications in polymer synthesis (e.g., proton exchange membranes) due to rigid aromatic structure .

Benzoic Acid Derivatives with Heterocyclic Substituents

a) 4-(ACETYLAMINO)-3-AMINO BENZOIC ACID
  • Structural Difference: Features amino and acetyl groups on the benzene ring instead of a phthalazinone.
  • Impact: Enhanced water solubility due to polar amino groups. Distinct pharmacokinetics: Faster renal clearance but lower tissue penetration. Used as an intermediate in dye synthesis and antimicrobial agents .
b) Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate
  • Structural Difference: Replaces phthalazinone with a morpholine-thiazole hybrid.
  • Impact :
    • Broader biological activity (e.g., antiviral, anticancer) due to the thiazole ring’s metal-chelating properties.
    • Improved metabolic stability from morpholine’s resistance to oxidation .

Azo-Linked Benzoic Acid Derivatives

a) 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid
  • Structural Difference : Incorporates an azo (-N=N-) group and benzothiazole ring.
  • Impact: Strong absorption in visible light (λmax ~450 nm), making it suitable as a dye or photosensitizer. pH-dependent solubility (pKa ~3.5–5.0 for phenolic and carboxylic protons) .

Key Comparative Data

Compound Functional Groups Solubility (mg/mL) pKa (COOH) Biological Activity
Target Compound Phthalazinone, benzoic acid, acetamido 0.12 (H2O) 2.9 Kinase inhibition, polymer synthesis
Methyl (1-oxo-2(1H)-phthalazinyl)acetate Phthalazinone, methyl ester 1.8 (EtOH) 4.2 Prodrug candidate
4-(1-Oxophthalazin-2(1H)-yl)benzoic acid Phthalazinone, benzoic acid 0.08 (H2O) 2.8 Proton exchange membranes
4-(ACETYLAMINO)-3-AMINO BENZOIC ACID Acetamido, amino, benzoic acid 5.6 (H2O) 3.1 Antimicrobial, dye intermediate

Data compiled from .

Uniqueness of the Target Compound

The combination of phthalazinone, acetamido methyl, and benzoic acid groups confers distinct advantages:

  • Pharmacological Potential: The phthalazinone moiety may target kinases or GPCRs, while the benzoic acid enhances binding to charged residues in enzymes.
  • Material Science Applications : Rigid aromatic structure and hydrogen-bonding capacity make it suitable for high-temperature polymers .
  • Tunable Reactivity : The acetamido linker allows for further functionalization (e.g., peptide coupling) without destabilizing the core structure .

Biological Activity

4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid, a phthalazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol
IUPAC Name4-[[2-(1-oxophthalazin-2-yl)acetyl]amino]butanoic acid
InChIInChI=1S/C14H15N3O4/c18-12(15-7-3-6-13(19)20)9-17-14(21)11-5-2-1-4-10(11)8-16-17/h1-2,4-5,8H,3,6-7,9H2,(H,15,18)(H,19,20)

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to block the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. By inhibiting EGFR, the compound can induce apoptosis in cancer cells, a significant pathway for cancer treatment .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Hep-G2 (liver cancer), A2058 (melanoma).
  • Concentration : Tested at concentrations of 5 μM.

Results indicated a significant reduction in cell viability, suggesting strong antiproliferative properties .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities:

EnzymeActivityIC50 Value (μM)
EGFRInhibition12.5
Cathepsins B and LActivation5.0

These results highlight its potential as a therapeutic agent in targeting specific pathways involved in tumor growth and metastasis .

Study 1: Anticancer Activity

A recent study focused on the anticancer properties of phthalazine derivatives including our compound. It was found that treatment with the compound led to a decrease in tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly reduced neuronal cell death by enhancing the activity of antioxidant enzymes .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions, typically starting with the coupling of phthalazinone derivatives to benzoic acid scaffolds. Key steps include:

  • Amide bond formation : Reacting 1-oxophthalazin-2(1H)-yl acetic acid with 4-(aminomethyl)benzoic acid using coupling agents like EDC/HOBt or DCC.
  • Reagent selection : Oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., sodium methoxide) may be used for intermediate functionalization .
  • Optimization parameters : Temperature (45–80°C), solvent polarity (DMSO or DMF), and pH control (neutral to slightly acidic) significantly impact yield. For example, reflux in DMF at 80°C for 12 hours improved yields in analogous benzoic acid syntheses .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Assign peaks for the phthalazine ring (δ 7.5–8.5 ppm), benzoic acid protons (δ 12.5 ppm for COOH), and methylene linker (δ 4.0–4.5 ppm) .
  • IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹, C=O stretch) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) functional groups .
  • X-ray Crystallography : Resolve bond angles and dihedral angles between the phthalazine and benzoic acid moieties, as demonstrated in structurally similar compounds (e.g., monoclinic P2₁/c space group, a = 14.7 Å, b = 6.67 Å) .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data when analyzing derivatives of this compound?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Methodological solutions include:

  • Variable Temperature (VT) NMR : Probe dynamic processes (e.g., amide bond rotation) by acquiring spectra at 25–100°C .
  • Density Functional Theory (DFT) Calculations : Compare experimental ¹³C chemical shifts with computed values to identify misassignments .
  • Deuterated Solvent Screening : Use DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions affecting peak splitting .

Example Case : A study on a triazine-benzoic acid derivative revealed overlapping aromatic signals in DMSO-d₆, resolved by switching to acetone-d₆ .

Q. What strategies enhance the solubility and bioavailability of this compound for pharmacological assays?

  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to improve membrane permeability, as seen in 4-octanoyloxybenzoic acid derivatives .
  • Co-crystallization : Use co-formers like nicotinamide to modify crystal packing and enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, leveraging the compound’s amphiphilic nature for targeted delivery .

Q. What in vitro assays are recommended to evaluate its enzyme inhibition potential?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values against kinases (e.g., EGFR or VEGFR2), given structural similarities to phthalazine-based inhibitors .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify binding affinity to target proteins (e.g., carbonic anhydrase IX) via competitive displacement of fluorescent probes .
  • Molecular Docking : Validate mechanistic hypotheses by docking the compound into active sites using software like AutoDock Vina, referencing crystallographic data from related benzoic acid derivatives .

Q. How can computational modeling guide the design of analogs with improved binding affinity?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing methyl with trifluoromethyl groups) .
  • Pharmacophore Mapping : Define essential features (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger’s Phase, based on crystallographic data from analogous compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid
Reactant of Route 2
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4-({[(1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid

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